molecular formula C9H8OS2 B1215939 di(thiophen-3-yl)methanol CAS No. 31936-92-2

di(thiophen-3-yl)methanol

Cat. No.: B1215939
CAS No.: 31936-92-2
M. Wt: 196.3 g/mol
InChI Key: USUFQQNJNBFWNW-UHFFFAOYSA-N
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Description

di(thiophen-3-yl)methanol is an organic compound that belongs to the class of thiophene derivativesThis compound, in particular, has shown promise in various scientific research fields, including its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: di(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields di(3-thienyl)methanol as the primary product .

Industrial Production Methods: While specific industrial production methods for di(3-thienyl)methanol are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: di(thiophen-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the thiophene rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include di(3-thienyl)ketone, di(3-thienyl)methane, and various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which di(3-thienyl)methanol exerts its effects, particularly its anticancer activity, involves several pathways:

Comparison with Similar Compounds

di(thiophen-3-yl)methanol can be compared with other thiophene derivatives to highlight its uniqueness:

Properties

IUPAC Name

di(thiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUFQQNJNBFWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185772
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31936-92-2
Record name Di(3-thienyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di(3-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 mL of THF cooled to -78° C. under nitrogen was added 2.5M n-butyllithium (36 mL), and 14.67 g (0.09 mol) of 3-bromothiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 mL of THF and the mixture was stirred, allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To cooled (-78° C.) THF (100 ml) was added under nitrogen, n-butyllithium (2.5M, 40 ml) to the above mixture was added N-methyl-N-methoxy-urethane (6.28 g, 0.047 mol) in 5 ml of THF over a 0.5 h period and the mixture was allowed to warm to room temperature. The mixture was quenched with saturated ammonium chloride solution and the aqueous layer was extracted with ether. The combined organic layer was dried over magnesium sulfate, concentrated in vacuo, and the oil residue was crystallized from methanol to afford 1.465 g (16%) of 1,1-di-(3-thienyl)-ketone, m.p. 78°-80° C. Alternatively, 1,1-di-(3-thienyl)ketene was prepared as follows: To 100 ml of THF cooled -78° C. under nitrogen was added 2.5M n-butyllithium (36 ml), and 14.67 g (0.09 mol) of 3-bromthiophene was added and the resulting mixture was stirred for 30 min. To the above mixture was added 3-thiophenecarboxaldehyde (10 g, 0.089 mol) in 10 ml of THF and the mixture was stirred allowing it to reach room temperature. Saturated ammonium chloride solution was added to the reaction mixture, the aqueous layer was extracted with ether, and the combined organic layer was concentrated in vacuo to yield 17.26 g (98.9%) of 1,1-di(3-thienyl)-methanol, as an oil.
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
14.67 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The solution containing 1.87 mL (20 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 10 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 8 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to white cloudy. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.75 mL (20 mmol) of 2-thiophenecarboxaldehyde and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr, the reaction was stopped by adding 50 mL of a saturated solution of NH4Cl and 100 mL of dichloromethane. The aqueous solution was separated from the organic phase. After removing the aqueous layer, the organic layer was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 10 to 15% ethyl acetate over 16 column volume) to obtain 2.12 gm (53.9%) of yellow solids; 1H NMR 500 MHz (CDCl3) δ 7.29 (d, 1H), 7.29 (d, 1H), 7.22 (t, 1H), 7.21 (t, 1H), 7.05 (d, 1H), 7.04 (d, 1H), 5.97 (d, 1H), 2.22 (d, 1 H).
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
53.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the key findings regarding the anticancer activity of Di(3-thienyl)methanol in the study?

A1: The study demonstrated that Di(3-thienyl)methanol exhibits promising anticancer activity against the T98G brain cancer cell line . Researchers observed that treatment with Di(3-thienyl)methanol led to:

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